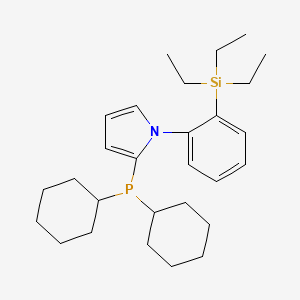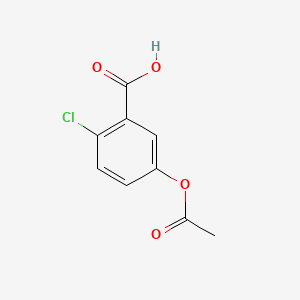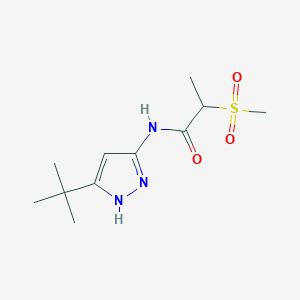![molecular formula C11H10N2O3S B14910785 4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)
4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches are employed to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.
科学研究应用
4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in its observed biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
- 2-Methylidene-1,3-thiazolidin-4-one
- 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione
- Thiazole derivatives like sulfathiazole and ritonavir .
Uniqueness
4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is unique due to its specific structure, which combines a thiazolidine ring with a benzoic acid moiety.
属性
分子式 |
C11H10N2O3S |
|---|---|
分子量 |
250.28 g/mol |
IUPAC 名称 |
4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-13-9(14)6-17-11(13)12-8-4-2-7(3-5-8)10(15)16/h2-5H,6H2,1H3,(H,15,16) |
InChI 键 |
CNLOWWANPPCFLQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




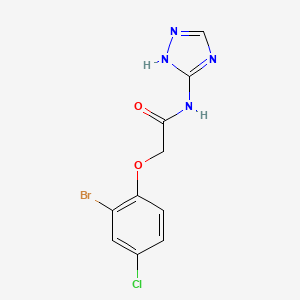

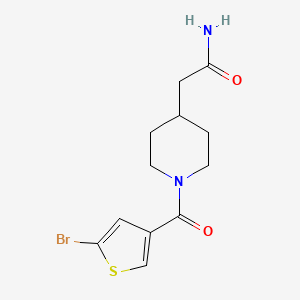
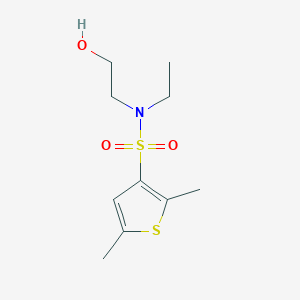
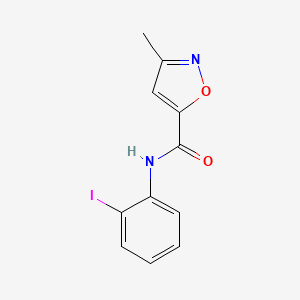
![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)



